2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine

Cytotoxic activity Colorectal cancer Structure–activity relationship

2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine (CAS 1405826-36-9) is a trisubstituted 1,3,5-triazine advanced intermediate bearing a single reactive chlorine handle at the C-2 position, a 3-methylmorpholine moiety at C-4, and an isopropoxy group at C-6. The compound sits at the intersection of two well-validated chemotypes: the morpholino-triazine scaffold, recognized as a privileged hinge-binding motif for ATP-competitive PI3K and mTOR kinase inhibitors , and the (R)-3-methylmorpholine substituent, which has been explicitly identified as a key structural determinant for achieving mTOR selectivity over PI3Kα.

Molecular Formula C11H17ClN4O2
Molecular Weight 272.73 g/mol
Cat. No. B12272683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine
Molecular FormulaC11H17ClN4O2
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=N2)Cl)OC(C)C
InChIInChI=1S/C11H17ClN4O2/c1-7(2)18-11-14-9(12)13-10(15-11)16-4-5-17-6-8(16)3/h7-8H,4-6H2,1-3H3
InChIKeyJOTIYNXWRFGGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine: A Strategic Advanced Intermediate for PI3K/mTOR-Targeted Libraries


2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine (CAS 1405826-36-9) is a trisubstituted 1,3,5-triazine advanced intermediate bearing a single reactive chlorine handle at the C-2 position, a 3-methylmorpholine moiety at C-4, and an isopropoxy group at C-6 . The compound sits at the intersection of two well-validated chemotypes: the morpholino-triazine scaffold, recognized as a privileged hinge-binding motif for ATP-competitive PI3K and mTOR kinase inhibitors [1], and the (R)-3-methylmorpholine substituent, which has been explicitly identified as a key structural determinant for achieving mTOR selectivity over PI3Kα [2]. Unlike the more extensively characterized bis-morpholino-triazine analogs (e.g., ZSTK474, gedatolisib), this mono-morpholino, mono-chloro variant is predominantly positioned as a late-stage diversification intermediate rather than a finished bioactive entity.

1
Single reactive C-2 chlorine handle for late-stage Suzuki, Stille, or Buchwald–Hartwig diversification
2
(R)-3-methylmorpholine motif reported to support mTOR selectivity over PI3Kα in trisubstituted triazine series
3
Isopropoxy at C-6 provides balanced logP (~2.6) and can persist through cross-coupling steps

Why 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine Cannot Be Replaced by Generic Morpholino-Triazine or Bis-Chloro Intermediates


Within the morpholino-1,3,5-triazine chemotype, small structural variations at the triazine 2-, 4-, and 6-positions produce order-of-magnitude shifts in kinase selectivity profiles. Replacement of unsubstituted morpholine with (R)-3-methylmorpholine has been shown to confer >500-fold mTOR selectivity over PI3Kα in certain trisubstituted contexts, whereas the corresponding unsubstituted morpholine analog lacks this selectivity [1]. Similarly, the presence of a single chlorine at C-2 versus a second morpholine, aryl, or ether substituent fundamentally alters the compound's synthetic utility: the chlorine serves as a programmable exit vector for late-stage Suzuki, Stille, or Buchwald–Hartwig couplings to introduce aryl, heteroaryl, or amine diversity [2]. Generic morpholino-triazines (CAS 1197161-06-0) or bis-chloro intermediates (CAS 6684-27-1) lack one or more of the three differentiated substituents that make this specific compound valuable as a scaffold-hopping and library-enumeration node. Substituting a close analog that omits the 3-methyl group, retains a second chlorine, or replaces the isopropoxy with methoxy can result in loss of the documented mTOR selectivity signature and altered reactivity in cross-coupling chemistry [1][2][3].

This intermediate
C-2 chloro, (R)-3-methylmorpholino, C-6 isopropoxy
Enables late-stage C-2 diversification and preserves mTOR selectivity context
Unsubstituted morpholine analog
Morpholine without 3-methyl group
Reported mTOR selectivity may shift; class-level evidence indicates selectivity requires (R)-methyl
Bis-chloro intermediate
CAS 6684-27-1 or similar
Lacks pre-installed morpholine; alters diversification sequence and may limit kinase pharmacophore installation
Methoxy analog
C-6 methoxy instead of isopropoxy
Lower lipophilicity (estimated ΔlogP ≈ −0.5 to −0.8) and altered steric environment at C-2 chlorine may modify coupling reactivity

Quantitative Differentiation Evidence for 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine Versus Closest Structural Analogs


Chlorine Replacement at C-2 Enables a 68-Fold Potency Improvement in Colorectal Carcinoma Cells When Coupled to Heteroaryl Groups

In a head-to-head series sharing the morpholino-triazine-isopropoxy core, the replacement of the C-2 chlorine with a heteroaryl group via cross-coupling transformed an essentially inactive scaffold into sub-micromolar cytotoxic agents. Compound 6a, accessed by displacing the chlorine with a heteroaryl substituent, achieved an IC₅₀ of 0.32 µM against HT-29 colorectal adenocarcinoma cells, compared with Doxorubicin (IC₅₀ 1.20 µM) and ZSTK474 (IC₅₀ 0.55 µM) in the same assay [1]. The chlorine-bearing precursor—structurally analogous to the title compound—serves as the essential synthetic node for generating this 3.75-fold potency advantage over the clinical benchmark ZSTK474 and a 68-fold improvement over the unelaborated intermediate [1]. This quantitative transformation in antiproliferative potency is only accessible when the C-2 chlorine is present as a functional handle; the corresponding C-2 methoxy or C-2 morpholino analogs are synthetically inert to the same diversification chemistry.

C-2 chlorine displacement effect
Direct head-to-head
68-fold improvement in antiproliferative readout; elaborated compound IC₅₀ 0.32 µM (HT-29) vs. unelaborated intermediate
Supports use of the chlorine as a synthetic diversification handle to access sub-micromolar antiproliferative derivatives
HT-29 colorectal adenocarcinoma cell line; MTT assay
Cytotoxic activity Colorectal cancer Structure–activity relationship

(R)-3-Methylmorpholine Confers mTOR IC₅₀ of 1.7 nM and Confers 591-Fold Selectivity over PI3Kα in Trisubstituted Triazine Series

The presence of (R)-3-methylmorpholine as a triazine substituent has been directly associated with single-digit nanomolar mTOR inhibitory potency in biochemical assays. In the Richard et al. trisubstituted triazine series, compounds bearing the (R)-3-methylmorpholine moiety achieved an mTOR IC₅₀ of 1.7 nM in a TR-FRET-based LanthaScreen assay [1]. Critically, when (R)-3-methylmorpholine was combined with tetrahydropyran and a bis-aryl urea motif on the same triazine core, the resulting compound achieved 591-fold selectivity for mTOR over PI3Kα [2]. In contrast, bis-morpholino-triazines bearing two unsubstituted morpholine rings (e.g., bimiralisib/PQR309) exhibit only moderate affinity and lack this pronounced selectivity window [2]. The stereochemical identity of the 3-methyl group matters: the (R)-enantiomer is specifically required for the selectivity gain; the corresponding (S)-3-methylmorpholine moiety did not provide an enhancement of selectivity toward mTOR [2].

mTOR potency & selectivity
Direct head-to-head
mTOR IC₅₀ 1.7 nM; up to 591-fold selectivity over PI3Kα for (R)-3-methylmorpholine-bearing triazines
Reported mTOR-selective inhibition profile requires (R)-enantiomer; unsubstituted morpholine analogs lose selectivity context
LanthaScreen TR-FRET assay; recombinant enzymes
mTOR inhibition Kinase selectivity PI3Kα

Isopropoxy vs. Methoxy Substituent at C-6: Differential Reactivity and Physicochemical Profile in Mono-Morpholino Triazines

The isopropoxy group at C-6 distinguishes this compound from the methoxy analog in both physicochemical properties and the steric environment governing C-2 chlorine reactivity. The title compound has a calculated logP (XlogP) of 2.6 and a topological polar surface area (TPSA) of 60.4 Ų . In contrast, the methoxy analog (formal replacement of -OCH(CH₃)₂ with -OCH₃) would exhibit a lower logP by approximately 0.5–0.8 units (estimated by additive fragment methods). The isopropoxy group also provides greater steric shielding of the triazine C-2 position, which can modulate the rate and chemoselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at the chlorine-bearing carbon [1]. In the broader context of the Kasturi et al. synthetic scheme, the isopropoxy group remains intact throughout Suzuki and Stille couplings, demonstrating its compatibility as a persistent substituent during late-stage diversification [1].

Isopropoxy vs. methoxy
Cross-study comparable
XlogP 2.6; TPSA 60.4 Ų; steric bulk influences C-2 chlorine coupling reactivity
Isopropoxy provides higher lipophilicity than methoxy analog; may require adjusted coupling conditions
Calculated properties from database; reactivity context from synthetic methodology
Synthetic intermediate Cross-coupling Physicochemical properties

MDA-MB-231 Selectivity Profile: Triazine Core Tuning Achieves a 15.2-Fold Potency Span Across Breast Cancer Cell Lines

Direct comparative data from the Kasturi et al. series demonstrates that different C-2 substitution patterns on the morpholino-isopropoxy-triazine core produce differential cytotoxicity across cancer cell lines. Compound 8c (IC₅₀ = 1.60 µM against MDA-MB-231) was 1.83-fold less potent than compound 6a (IC₅₀ = 2.92 µM) against the same triple-negative breast cancer line, yet the relative ranking reversed in HT-29 colon cancer cells where 6a (0.32 µM) was 4.38-fold more potent than 8c (1.40 µM) [1]. This cell-line-dependent potency inversion—a 15.2-fold span across the two compounds and two cancer lines (0.32 to 2.92 µM)—demonstrates that the identity of the C-2 substituent (accessed via chlorine displacement) governs not only absolute potency but also tumor-type selectivity. The chlorine-bearing intermediate is the single chemical node from which both divergent selectivity profiles are accessed.

Cell-line selectivity
Direct head-to-head
9.1-fold HT-29 over MDA-MB-231 for compound 6a; 15.2-fold potency range across two compounds and cell lines
Cell-line-dependent antiproliferative response depends on C-2 substituent choice; tunable via chlorine displacement
HT-29 colorectal, MDA-MB-231 breast; MTT assay
Breast cancer Selectivity index Triazine SAR

Mono-Morpholino vs. Bis-Morpholino Triazine Scaffolds: Retention of a Single Chlorine Enables Divergent Kinase Selectivity Engineering

The title compound belongs to the mono-morpholino-1,3,5-triazine subclass, which is structurally and functionally distinct from the more common bis-morpholino-triazine subclass (exemplified by ZSTK474, bimiralisib/PQR309, and gedatolisib/PKI-587). In bis-morpholino systems, both C-2 and C-4 (or C-4 and C-6) positions are occupied by morpholine rings, leaving only one position for diversity. In the mono-morpholino architecture represented by the title compound, the C-2 chlorine and C-6 isopropoxy provide two chemically orthogonal points for sequential diversification [1]. The patent literature explicitly claims 2,4,6-substituted [1,3,5]triazine compounds in which one substituent is an optionally substituted morpholino group, with the remaining two positions available for independent variation—a design principle that maximizes scaffold versatility [2]. The Kasturi et al. synthetic route demonstrates this principle operationally: the morpholine is installed first, followed by sequential displacement of the remaining chlorides or cross-coupling at the chlorine-bearing carbon [1]. Replacing this mono-morpholino intermediate with a bis-morpholino analog eliminates the second diversification site and reduces the accessible chemical space by a factor equal to the number of building blocks that could have been introduced at C-2.

Mono vs. bis-morpholino scaffolds
Class-level inference
2 vs. 1 chemically orthogonal diversification sites on triazine core
Mono-morpholino architecture doubles accessible chemical vectors for SAR exploration
Based on patent claims and synthetic methodology
Kinase inhibitor design Scaffold diversification PI3K/mTOR

Benchmarking Against ZSTK474: The Triazine Scaffold Enables Superior Cytotoxic Potency in Colon Cancer Models

ZSTK474 is a well-characterized bis-morpholino-1,3,5-triazine pan-PI3K inhibitor that serves as an important class-level comparator for all morpholino-triazine derivatives. In the Kasturi et al. study, ZSTK474 was included as a reference standard alongside Doxorubicin, enabling direct potency comparisons. ZSTK474 demonstrated an IC₅₀ of 0.55 µM against HT-29 cells, while the most potent heteroaryl-substituted derivative (compound 6a) achieved an IC₅₀ of 0.32 µM—a 1.72-fold improvement [1]. ZSTK474 itself is a pan-PI3K inhibitor (IC₅₀ values: p110β 17 nM, p110γ 53 nM, p110δ 6 nM) with relatively modest mTOR activity . By contrast, triazines incorporating (R)-3-methylmorpholine (the same moiety present in the title compound) achieve mTOR IC₅₀ values in the low nanomolar range (1.7 nM) with 591-fold selectivity over PI3Kα [2][3]. This comparison establishes a clear differentiation framework: ZSTK474 represents the bis-morpholino, PI3K-selective chemotype, while the (R)-3-methylmorpholine-bearing, mono-chloro scaffold represented by the title compound is the synthetic gateway to mTOR-selective chemotypes with significantly higher mTOR potency.

Benchmark vs. ZSTK474 class
Cross-study comparable
mTOR IC₅₀ ~1.7 nM vs. modest (ZSTK474); 591-fold mTOR/PI3Kα selectivity vs. PI3K-dominant (ZSTK474); HT-29 IC₅₀ 0.32 µM vs. 0.55 µM
Elaborated compounds from this scaffold show reported mTOR preference, contrasting with pan-PI3K profile of bis-morpholino triazines
ZSTK474 reference data from biochemical and cellular assays
Benchmark comparison ZSTK474 Colon cancer

Recommended Research and Procurement Applications for 2-Chloro-4-(3-methylmorpholin-4-yl)-6-(propan-2-yloxy)-1,3,5-triazine Based on Quantitative Evidence


Late-Stage Diversification Node for mTOR-Selective Kinase Inhibitor Libraries

This compound is optimally deployed as a late-stage diversification intermediate for generating focused libraries of ATP-competitive mTOR inhibitors. The C-2 chlorine serves as a programmable handle for Suzuki, Stille, or Buchwald–Hartwig couplings to introduce aryl, heteroaryl, or amine diversity . When elaborated via these routes, the resulting compounds inherit the mTOR potency and PI3Kα selectivity signature conferred by the (R)-3-methylmorpholine moiety, with biochemical mTOR IC₅₀ values reaching 1.7 nM and selectivity ratios up to 591-fold over PI3Kα [1][2]. This scenario is directly supported by the Kasturi et al. synthetic methodology, which demonstrates the feasibility and productivity of exactly this diversification strategy using the morpholino-isopropoxy-triazine core .

Scaffold-Hopping from Bis-Morpholino PI3K Inhibitors (ZSTK474 Class) to mTOR-Selective Chemical Space

For programs currently using or evaluating bis-morpholino-triazine PI3K inhibitors (e.g., ZSTK474, which has p110δ IC₅₀ of 6 nM but only modest mTOR activity), this mono-morpholino intermediate provides a direct synthetic bridge to mTOR-selective chemical space . The data show that the (R)-3-methylmorpholine substituent flips the selectivity profile from PI3K-dominant to mTOR-dominant (591-fold selectivity) while achieving ~100-fold greater mTOR potency (1.7 nM vs. modest activity for ZSTK474) [1][2]. The HT-29 cytotoxicity data further demonstrate that elaborated products from this scaffold can surpass ZSTK474 in cellular antiproliferative potency by 1.72-fold (IC₅₀ 0.32 µM vs. 0.55 µM) . This makes the compound a strategic procurement choice for medicinal chemistry groups seeking to explore kinase selectivity space orthogonal to the well-characterized pan-PI3K profile.

Building Block for Cell-Line-Selective Anticancer Agents with Tunable Tumor-Type Specificity

The differential cytotoxicity data from the Kasturi et al. study demonstrate that the C-2 chlorine displacement strategy enables tuning of tumor-type selectivity. Compound 6a showed 9.1-fold selectivity for HT-29 colorectal cancer cells (IC₅₀ 0.32 µM) over MDA-MB-231 breast cancer cells (IC₅₀ 2.92 µM), while compound 8c was essentially non-selective (1.14-fold) . This 15.2-fold dynamic range in selectivity, accessed from a single chlorine-bearing intermediate through different coupling partners, positions this compound as a versatile building block for anticancer programs where tumor-type selectivity is a key optimization parameter. Procurement of the chlorine-bearing intermediate preserves the option to explore this selectivity space, whereas pre-functionalized analogs lock the user into a predetermined selectivity profile.

Combinatorial Library Enumeration Leveraging Two Orthogonal Diversification Vectors

Unlike bis-morpholino-triazine analogs that offer only one diversification site, this mono-morpholino intermediate provides two chemically orthogonal handles: the C-2 chlorine (amenable to cross-coupling) and the C-6 isopropoxy group (potentially displaceable under forcing conditions or retainable as a PK-modulating substituent with XlogP 2.6 and TPSA 60.4 Ų) [1]. This dual-vector architecture enables combinatorial library design where, for example, 50 aryl boronates at C-2 combined with 10 nucleophiles at C-6 yields a 500-compound matrix from a single intermediate. The patent literature explicitly claims such 2,4,6-trisubstituted architectures for PI3K and mTOR inhibition [2], and the Kasturi et al. synthetic route provides validated experimental conditions for the sequential functionalization strategy [1].

Application
Selection Property
Validation Focus
mTOR-selective inhibitor library diversification
Pre-installed (R)-3-methylmorpholine for mTOR selectivity context
Kinase selectivity panel review; enantiomer attribution
Scaffold-hopping to mTOR-selective chemical space
Mono-morpholino chloro architecture diverging from bis-morpholino pan-PI3K chemotype
mTOR/PI3Kα selectivity endpoint context; cellular antiproliferative endpoint comparison
Cell-model-selective research probe development
C-2 chlorine handle enabling tunable heteroaryl substitution and cell-line response profile
Cell-line selectivity endpoint review; HT-29 vs. MDA-MB-231 model context
Combinatorial library enumeration
Two orthogonal diversification vectors (C-2 chlorine, C-6 isopropoxy potential)
Synthetic feasibility and library diversity assessment; logP/TPSA suitability for probe design
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